potassium;4-phenyl-5-sulfanylidene-1,3,4-thiadiazole-2-thiolate
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Overview
Description
Potassium;4-phenyl-5-sulfanylidene-1,3,4-thiadiazole-2-thiolate is a chemical compound with the molecular formula C8H6N2S3K. It belongs to the class of 1,3,4-thiadiazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium;4-phenyl-5-sulfanylidene-1,3,4-thiadiazole-2-thiolate typically involves the reaction of 4-phenyl-1,3,4-thiadiazole-2-thiol with potassium hydroxide. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and the use of industrial-grade reagents and solvents is common .
Chemical Reactions Analysis
Types of Reactions
Potassium;4-phenyl-5-sulfanylidene-1,3,4-thiadiazole-2-thiolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and aryl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Potassium;4-phenyl-5-sulfanylidene-1,3,4-thiadiazole-2-thiolate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Mechanism of Action
The mechanism of action of potassium;4-phenyl-5-sulfanylidene-1,3,4-thiadiazole-2-thiolate involves its interaction with biological targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to antimicrobial effects. The molecular pathways involved include the disruption of cellular processes essential for the survival and proliferation of microorganisms .
Comparison with Similar Compounds
Similar Compounds
- 4-phenyl-1,3,4-thiadiazole-2-thiol
- 5-phenyl-1,3,4-thiadiazole-2-thiol
- 4-phenyl-5-thioxo-1,3,4-thiadiazole
Uniqueness
Potassium;4-phenyl-5-sulfanylidene-1,3,4-thiadiazole-2-thiolate is unique due to its specific potassium salt form, which can influence its solubility, reactivity, and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
potassium;4-phenyl-5-sulfanylidene-1,3,4-thiadiazole-2-thiolate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2S3.K/c11-7-9-10(8(12)13-7)6-4-2-1-3-5-6;/h1-5H,(H,9,11);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKDCVGFAPHSHX-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=S)SC(=N2)[S-].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=S)SC(=N2)[S-].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5KN2S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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